molecular formula C10H14N2O2S B605788 Unii-84KQ4M4N8B CAS No. 775274-06-1

Unii-84KQ4M4N8B

Cat. No. B605788
M. Wt: 226.294
InChI Key: GYIYAOUGKJSCCG-HTRCEHHLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZD-9684 is a carboxypeptidase U inhibitor potentially for the prevention of thrombosis.

Scientific Research Applications

Pharmacogenetics and Drug Response

The Pharmacogenetics Research Network (PGRN) focuses on correlating drug responses with genetic variation. This includes drugs for various medical disorders like asthma, depression, and cancer, as well as those interacting with specific proteins like membrane transporters and phase II drug‐metabolizing enzymes. The integration of pharmacogenetics in research enables personalized medicine, tailoring treatments based on genetic profiles (Giacomini et al., 2007).

Drug Discovery and Molecular Biology

Advances in molecular biology have deeply impacted drug discovery. The development of recombinant proteins and monoclonal antibodies, along with genomic sciences, has expanded therapeutic options. Understanding the genetic basis of diseases guides the development of new treatments (Drews, 2000).

Global Substance Registration System

The US FDA and NCATS developed the Global Substance Registration System (GSRS) to publish scientific descriptions of substances relevant to health. This system, adhering to ISO data standards, includes unique ingredient identifiers (UNIIs) and detailed descriptions for over 100,000 substances, aiding translational research (Peryea et al., 2020).

PET in Drug Research

Positron Emission Tomography (PET) is a valuable tool for examining drug properties. PET can assess pharmacokinetic and pharmacodynamic events directly in humans and animals, contributing significantly to drug development and understanding drug actions (Fowler et al., 1999).

Biomarkers in Drug Development

The growth of molecular entities entering drug development pipelines has necessitated new strategies for therapeutic research. Biomarkers play a crucial role in understanding disease progression and the effects of interventions, offering insights into variations in clinical responses to therapy (Atkinson et al., 2001).

UniHI Database for Molecular Interaction Networks

The Unified Human Interactome (UniHI) database facilitates the retrieval, analysis, and visualization of human molecular interaction networks. UniHI 7 includes interactions between genes, proteins, and drugs, aiding network-based investigations in biology and medicine (Kalathur et al., 2013).

Mitochondrial Targeting in Cancer Therapy

Research on mitochondrial complex II as a target for anti-cancer drugs, particularly focusing on mitochondrially targeted vitamin E succinate (MitoVES), has shown its efficacy in inducing apoptosis in cancer cells, highlighting a novel approach in cancer therapy (Dong et al., 2010).

Endocrine-Disrupting Chemicals and Health

The Endocrine Society's statement on endocrine-disrupting chemicals (EDCs) emphasizes the impact of environmental EDCs on health and disease, highlighting the need for understanding the mechanisms underlying EDC actions for better health outcomes (Gore et al., 2015).

Gene Expression Microarray in Drug Development

Gene expression microarray technology is crucial in cancer research, offering insights into gene expression abnormalities that contribute to malignancy. It aids in identifying new diagnostic and prognostic indicators and in discovering molecular targets for drug development (Clarke et al., 2001).

properties

CAS RN

775274-06-1

Product Name

Unii-84KQ4M4N8B

Molecular Formula

C10H14N2O2S

Molecular Weight

226.294

IUPAC Name

(2S,3R)-2-((6-aminopyridin-3-yl)methyl)-3-mercaptobutanoic acid

InChI

InChI=1S/C10H14N2O2S/c1-6(15)8(10(13)14)4-7-2-3-9(11)12-5-7/h2-3,5-6,8,15H,4H2,1H3,(H2,11,12)(H,13,14)/t6-,8-/m1/s1

InChI Key

GYIYAOUGKJSCCG-HTRCEHHLSA-N

SMILES

C[C@@H](S)[C@@H](CC1=CC=C(N)N=C1)C(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-9684;  AZD9684;  AZD 9684

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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